molecular formula C10H8N2O3 B2589139 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 68414-86-8

1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2589139
CAS No.: 68414-86-8
M. Wt: 204.185
InChI Key: HJXDJONTGXWGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a pyrrolidone ring substituted with a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Solvents: 1,4-dioxane, acetonitrile.

    Catalysts: Nanomaterials, palladium on carbon.

Major Products:

Properties

IUPAC Name

1-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDJONTGXWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.